molecular formula C24H27N3O3 B4287834 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide

2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide

Cat. No. B4287834
M. Wt: 405.5 g/mol
InChI Key: LKTLVQNZUMFEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide have been extensively studied. This compound has been found to exhibit significant antioxidant activity, which helps to prevent cellular damage caused by oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells and to induce cell death in tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that could be pursued in the study of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide. One potential direction is the development of more effective synthesis methods that could improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential drug targets.

Scientific Research Applications

The potential therapeutic applications of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide have been extensively studied in the field of scientific research. This compound has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-18-8-9-22-21(14-18)19(15-24(29)30-22)16-26-10-12-27(13-11-26)17-23(28)25-20-6-4-3-5-7-20/h3-9,14-15H,2,10-13,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTLVQNZUMFEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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